molecular formula C15H15N5O B14227945 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea CAS No. 557112-45-5

1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea

Cat. No.: B14227945
CAS No.: 557112-45-5
M. Wt: 281.31 g/mol
InChI Key: HXYFPOBULYHGFW-UHFFFAOYSA-N
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Description

1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

557112-45-5

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea

InChI

InChI=1S/C15H15N5O/c1-2-16-15(21)18-14-12-8-11(9-17-13(12)19-20-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,16,17,18,19,20,21)

InChI Key

HXYFPOBULYHGFW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=C2C=C(C=NC2=NN1)C3=CC=CC=C3

Origin of Product

United States

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